Dimethyl 4-aminothiophene-2,3-dicarboxylate is a chemical compound with the molecular formula and a CAS number of 121071-71-4. It is characterized by its pale orange or pale pink powder form. The compound features a thiophene ring substituted with two carboxylate groups and an amino group, making it a member of the thiophene derivatives family. Its systematic name is 2,3-dimethyl 4-aminothiophene-2,3-dicarboxylate, and it is often encountered in its hydrochloride form, which enhances its solubility in water .
Dimethyl 4-aminothiophene-2,3-dicarboxylate (DMTDC) serves as a valuable precursor for the synthesis of various thiophene derivatives, which are a class of heterocyclic compounds containing sulfur atoms in their rings. These derivatives find applications in diverse fields, including:
DMTDC's structural features, including the presence of an amino group and two ester functionalities, make it a versatile building block for the design and synthesis of novel drug candidates. The amino group allows for further chemical modifications, enabling the introduction of various functional groups that can modulate the biological activity of the resulting molecule [].
One notable synthesis method involves the reaction of 4-amino-thiophene-2,3-dicarboxylic acid dimethyl ester with hydrochloric acid in methanol, yielding dimethyl 4-aminothiophene-2,3-dicarboxylate hydrochloride with an approximate yield of 52% .
Research indicates that dimethyl 4-aminothiophene-2,3-dicarboxylate exhibits various biological activities. It has been studied for its potential as an antibacterial and antifungal agent due to its ability to disrupt microbial cell function. Additionally, preliminary studies suggest it may possess anti-inflammatory properties, although further research is required to fully elucidate its mechanisms of action and therapeutic potential .
The primary synthesis method for dimethyl 4-aminothiophene-2,3-dicarboxylate involves the following steps:
Alternative methods may involve different solvents or catalysts but generally follow similar principles of esterification and functional group manipulation.
Dimethyl 4-aminothiophene-2,3-dicarboxylate finds applications in several fields:
Several compounds share structural similarities with dimethyl 4-aminothiophene-2,3-dicarboxylate. These include:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Dimethyl thiophene-2,3-dicarboxylate | Lacks amino group; used in similar applications | |
4-Aminothiophene-2-carboxylic acid | Contains only one carboxylic group | |
Thiophene-2-carboxylic acid | Simpler structure; lacks amino substitution | |
Dimethyl 5-amino-thiophene-2-carboxylate | Contains an additional amino group |
Dimethyl 4-aminothiophene-2,3-dicarboxylate is unique due to its combination of both amino and dicarboxylate functionalities on a thiophene ring, which enhances its reactivity and potential biological activity compared to these similar compounds .
This compound's diverse applications and unique properties make it a subject of interest in both academic research and industrial applications. Further studies will likely expand its utility across various fields.